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molecular formula C8H7BrN4O B8662565 N-(5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide

N-(5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide

Cat. No. B8662565
M. Wt: 255.07 g/mol
InChI Key: UAWUFBVTEQUTJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09415037B2

Procedure details

To a solution of the 5-bromo-2-amino-triazolopyridine (1 eq.) in dry CH3CN at 5° C. is added Et3N (2.5 eq.) followed by acetyl chloride (2.5 eq.). The reaction mixture is then allowed to warm to ambient temperature and stirred until all starting material is consumed. If required, further Et3N (1 eq.) and acid chloride (1 eq.) are added to ensure complete reaction. Following solvent evaporation in vacuo the resultant residue is treated with 7 N methanolic ammonia solution and stirred at ambient temp. (for 16 h) to hydrolyse any bis-acylated product. Product isolation is made by removal of volatiles in vacuo followed by addition of water and extraction with ethyl acetate. The organic phase is then dried over MgSO4, evaporated in vacuo. The compound may be used without further purification.
Name
5-bromo-2-amino-triazolopyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]2=NN(N)[N:10]=[C:4]2[N:3]=1.CC[N:14]([CH2:17]C)CC.[C:19](Cl)(=[O:21])[CH3:20].CC#[N:25]>>[Br:1][C:2]1[N:3]2[N:25]=[C:17]([NH:14][C:19](=[O:21])[CH3:20])[N:10]=[C:4]2[CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
5-bromo-2-amino-triazolopyridine
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=NC=2C(C=C1)=NN(N2)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCN(CC)CC
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred until all starting material
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is consumed
CUSTOM
Type
CUSTOM
Details
reaction
CUSTOM
Type
CUSTOM
Details
Following solvent evaporation in vacuo the resultant residue
ADDITION
Type
ADDITION
Details
is treated with 7 N methanolic ammonia solution
STIRRING
Type
STIRRING
Details
stirred at ambient temp. (for 16 h)
Duration
16 h
CUSTOM
Type
CUSTOM
Details
Product isolation is made by removal of volatiles in vacuo
ADDITION
Type
ADDITION
Details
followed by addition of water and extraction with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is then dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The compound may be used without further purification

Outcomes

Product
Name
Type
Smiles
BrC1=CC=CC=2N1N=C(N2)NC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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